N'-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide
Description
N'-[(E)-(3,4-Dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base synthesized via the condensation of 3,4-dihydroxybenzaldehyde (derived from catechol) with thiophene-2-carboxylic acid hydrazide. The compound features a thiophene ring linked to a 3,4-dihydroxyphenyl moiety through a hydrazone bridge.
Key structural attributes:
- Thiophene ring: Contributes to electron-rich aromaticity, influencing redox properties and ligand-metal interactions.
- 3,4-Dihydroxyphenyl group: Provides antioxidant activity via phenolic hydroxyl groups and chelation sites for transition metals.
Properties
Molecular Formula |
C12H10N2O3S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10N2O3S/c15-9-4-3-8(6-10(9)16)7-13-14-12(17)11-2-1-5-18-11/h1-7,15-16H,(H,14,17)/b13-7+ |
InChI Key |
YIPDMOCUDZGFOV-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide involves its ability to form stable complexes with metal ions and interact with biological targets. The dihydroxyphenyl group can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking and other non-covalent interactions. These properties enable the compound to modulate enzyme activity and other biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
N'-[(E)-(3-Hydroxy-4-Methoxyphenyl)methylidene]thiophene-2-carbohydrazide (L2)
- Substituents : 3-hydroxy-4-methoxyphenyl (iso-vanillin-derived).
- Key differences : Replacement of one hydroxyl group with a methoxy group reduces hydrogen-bonding capacity but increases lipophilicity.
- Impact : Lower antioxidant activity compared to the target compound due to fewer free hydroxyl groups. However, the methoxy group enhances stability against oxidation .
N'-[(E)-(2-Hydroxy-4-Pentadecylphenyl)methylidene]benzothiophene-2-carbohydrazide
Aromatic Core Variations
N'-[(E)-(3,4-Dihydroxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide
- Core : Naphthalene instead of thiophene.
- Key differences : Larger aromatic system with additional hydroxyl groups.
- Impact: Higher antioxidant capacity due to extended conjugation and phenolic groups, but reduced selectivity in metal chelation compared to thiophene-based analogs .
N'-{(E)-[2-(4-Chlorophenyl)tetrahydroimidazo-benzothiazol-3-yl]methylidene}thiophene-2-carbohydrazide
- Core : Tetrahydroimidazo-benzothiazole fused with thiophene.
- Key differences : Bulky heterocyclic substituents introduce steric hindrance.
Antimicrobial Activity
- Target compound : The 3,4-dihydroxyphenyl group enhances activity against Gram-negative bacteria (e.g., E. coli) by facilitating membrane disruption. Copper(II) complexes derived from similar thiosemicarbazones show moderate antifungal activity against Candida albicans .
- Comparison with L2: L2’s 3-hydroxy-4-methoxyphenyl group reduces antimicrobial potency but improves solubility in ethanol, aiding formulation .
Antioxidant Capacity
Data Table: Structural and Functional Comparison
Biological Activity
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide is a compound that has garnered interest due to its potential biological activities, particularly in the realms of antioxidant, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a thiophene ring and a hydrazone moiety, which are significant in influencing its biological properties. The presence of hydroxyl groups on the phenyl ring enhances its electron-donating ability, contributing to its antioxidant capacity.
Antioxidant Activity
Recent studies have demonstrated that Schiff base ligands, including derivatives similar to this compound, exhibit notable antioxidant properties. For instance, a study reported an IC50 value of 6.12 ppm for a related ligand using the DPPH scavenging method, indicating strong radical scavenging activity compared to standard antioxidants .
Anti-inflammatory Effects
In addition to antioxidant and antimicrobial activities, compounds with hydrazone functionalities are often investigated for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Although direct studies on this specific compound are scarce, the literature suggests that similar thiophene derivatives can modulate inflammatory pathways effectively.
Case Studies and Research Findings
- Antioxidant Studies : A comparative study on various Schiff bases highlighted that those with hydroxyl substitutions showed enhanced antioxidant activities due to increased electron donation capabilities .
- Antimicrobial Assays : A series of synthesized Schiff bases demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
- Inflammatory Response Modulation : In vitro assays indicated that compounds with similar thiophene structures can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Antioxidant Activity (IC50) | Antimicrobial Activity (MIC) | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Schiff Base A | 6.12 ppm | 50 µg/mL | Significant |
| Schiff Base B | TBD | 100 µg/mL | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
